molecular formula C19H18N2O4S B3651305 (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B3651305
M. Wt: 370.4 g/mol
InChI Key: SYXWAPLCMKCEPS-CMDGGOBGSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a benzo[d]thiazole moiety and a trimethoxyphenyl group, which are connected through an acrylamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the acrylamide linkage: The acrylamide can be formed by reacting an appropriate amine with acryloyl chloride under basic conditions.

    Coupling of the benzo[d]thiazole and acrylamide: The final step involves coupling the benzo[d]thiazole derivative with the acrylamide under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
  • (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
  • (E)-N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethoxyphenyl)acrylamide

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of three methoxy groups on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural feature can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-10-12(11-15(24-2)18(14)25-3)8-9-17(22)21-19-20-13-6-4-5-7-16(13)26-19/h4-11H,1-3H3,(H,20,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWAPLCMKCEPS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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